![molecular formula C17H19N3O2S B6428111 N-(4-{2-oxo-2-[3-(1,3-thiazol-2-yl)pyrrolidin-1-yl]ethyl}phenyl)acetamide CAS No. 2034447-57-7](/img/structure/B6428111.png)
N-(4-{2-oxo-2-[3-(1,3-thiazol-2-yl)pyrrolidin-1-yl]ethyl}phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . They contain sulfur and nitrogen at position-1 and -3, respectively . The biological outcomes of thiazoles can be greatly affected by the substituents on a particular position of the thiazole ring .
Synthesis Analysis
The synthesis of thiazole derivatives often involves the coupling of different compounds. For example, one method involves the hydrolysis of a compound to produce a phenoxy acid, which is then coupled with a 2-amino-4-(4-bromophenyl)thiazole in the presence of dry dichloromethane (DCM), lutidine, and 2-(1 H -benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) .Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis
The chemical reactions of thiazoles can vary depending on the substituents on the thiazole ring. The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
N-(4-{2-oxo-2-[3-(1,3-thiazol-2-yl)pyrrolidin-1-yl]ethyl}phenyl)acetamide has been studied for its potential applications in the fields of medicine and biochemistry. In particular, this compound has been investigated for its potential use as an anti-cancer agent, as an anti-inflammatory agent, and as a metabolic regulator. This compound has been studied for its potential to inhibit tumor cell growth and to reduce inflammation in animal models. Additionally, this compound has been studied for its potential to regulate glucose metabolism and lipid metabolism in animal models.
Mechanism of Action
Mode of Action
The exact mode of action of CHEMBL4206150 is not yet fully understood. It is hypothesized that the compound interacts with its targets, leading to changes in cellular processes. The presence of a thiazole ring in the compound suggests potential interactions with glucose receptors . More research is needed to confirm this and to understand the resulting changes in cellular function .
Biochemical Pathways
The biochemical pathways affected by CHEMBL4206150 are currently unknown. Given the compound’s structure, it may influence pathways involving thiazole derivatives, which are known to exhibit diverse biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities
Advantages and Limitations for Lab Experiments
N-(4-{2-oxo-2-[3-(1,3-thiazol-2-yl)pyrrolidin-1-yl]ethyl}phenyl)acetamide has several advantages for use in laboratory experiments. This compound is a relatively simple molecule to synthesize and is available commercially. Additionally, this compound has been found to be relatively stable and can be stored for extended periods of time without significant degradation. Furthermore, this compound has been found to be relatively non-toxic, making it safe for use in laboratory experiments.
However, there are some limitations to the use of this compound in laboratory experiments. This compound is a relatively small molecule and is not very soluble in water, making it difficult to work with in aqueous solutions. Additionally, this compound is not very stable in the presence of light and heat, making it difficult to work with in certain laboratory conditions.
Future Directions
N-(4-{2-oxo-2-[3-(1,3-thiazol-2-yl)pyrrolidin-1-yl]ethyl}phenyl)acetamide has been studied for its potential applications in the fields of medicine and biochemistry, and there are a number of potential future directions for research involving this compound. Specifically, further research is needed to better understand the mechanism of action of this compound and to identify potential therapeutic applications. Additionally, further research is needed to develop more efficient methods for the synthesis of this compound and to identify new potential applications in the laboratory setting. Finally, further research is needed to investigate the potential side effects of this compound and to identify potential safety concerns.
Synthesis Methods
N-(4-{2-oxo-2-[3-(1,3-thiazol-2-yl)pyrrolidin-1-yl]ethyl}phenyl)acetamide is synthesized through a reaction between 4-{2-oxo-2-[3-(1,3-thiazol-2-yl)pyrrolidin-1-yl]ethyl}phenol and acetic anhydride. The reaction is carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the reaction is carried out in a solvent such as dichloromethane. The reaction proceeds via an SN2 mechanism and is relatively straightforward to carry out.
properties
IUPAC Name |
N-[4-[2-oxo-2-[3-(1,3-thiazol-2-yl)pyrrolidin-1-yl]ethyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-12(21)19-15-4-2-13(3-5-15)10-16(22)20-8-6-14(11-20)17-18-7-9-23-17/h2-5,7,9,14H,6,8,10-11H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDTZVOPGBUXXID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CC(=O)N2CCC(C2)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.